molecular formula C15H15Cl B6348491 1-Chloro-2-(1-(p-tolyl)ethyl)benzene CAS No. 1190968-76-3

1-Chloro-2-(1-(p-tolyl)ethyl)benzene

Cat. No.: B6348491
CAS No.: 1190968-76-3
M. Wt: 230.73 g/mol
InChI Key: WEFLJEXPSLAWGV-UHFFFAOYSA-N
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Description

1-Chloro-2-(1-(p-tolyl)ethyl)benzene is a chlorinated aromatic compound featuring a benzene ring substituted with a chlorine atom and a 1-(p-tolyl)ethyl group. The p-tolyl moiety (a methyl-substituted phenyl group) introduces steric and electronic effects that influence its reactivity and physical properties. For instance, multi-component reactions (MCRs) involving chlorinated intermediates and aromatic amines or aldehydes (as seen in ) are likely applicable, given their utility in constructing complex aromatic systems .

The compound’s structure combines a chloro-substituted benzene core with a branched alkyl chain terminated by a p-tolyl group, distinguishing it from simpler chlorinated aromatics like DDT derivatives or benzyl chlorides.

Properties

IUPAC Name

1-chloro-2-[1-(4-methylphenyl)ethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl/c1-11-7-9-13(10-8-11)12(2)14-5-3-4-6-15(14)16/h3-10,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFLJEXPSLAWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-(1-(p-tolyl)ethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of chlorobenzene with p-tolyl ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chloro group exhibits moderate reactivity in NAS under specific conditions:

  • Amidation : In the presence of KOtBu and morpholine, analogous chloroarenes undergo Buchwald-Hartwig amination to form aryl amines. For example, p-chlorotoluene reacts with morpholine using a Pd catalyst to yield N-(4-methylphenyl)morpholine with >99% conversion under optimized conditions .

  • Sulfonation : Treatment with sulfonylating agents (e.g., phenylsulfonyl chloride) in the presence of TfOH activates the C–Cl bond, enabling substitution to form sulfonated derivatives. Similar reactions produce 1-(1-chloro-2-tosylethyl)-2-methylbenzene in 80% yield .

Transition Metal-Catalyzed Cross-Couplings

The chloro substituent participates in cross-coupling reactions:

Buchwald-Hartwig Amination

SubstrateCatalystBaseSolventYieldSource
p-ChlorotoluenePd-1 (0.5 mol%)tBuONaTHF>99%
1-Chloro-2-(p-tolylethyl)benzene*Pd(OAc)₂Cs₂CO₃Toluene~85%*

*Predicted based on analogous systems.

Suzuki-Miyaura Coupling

Copper-catalyzed coupling with arylboronic acids in EtOH at 40°C yields biaryl derivatives. For example, 1-chloro-2-(phenylsulfonyl)ethylbenzene reacts with phenylboronic acid to form biphenyl products in >80% yield .

Electrophilic Aromatic Substitution (EAS)

The p-tolyl-ethyl group directs electrophiles to the para position of the toluene ring:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the ethyl group.

  • Friedel-Crafts Alkylation : BF₃·OEt₂ catalyzes alkylation of electron-rich arenes. For example, m-tolyl isocyanate reacts with allyl groups under BF₃ to form indenyl derivatives .

Side Chain Functionalization

The ethyl-p-tolyl side chain undergoes oxidation and radical reactions:

  • Oxidation : KMnO₄ or CrO₃ converts the ethyl group to a ketone. For instance, 1-(4-methylphenyl)ethane oxidizes to 4-methylacetophenone .

  • Halogenation : Radical bromination with NBS selectively functionalizes the benzylic position, yielding 1-bromo-2-(1-(p-tolyl)ethyl)benzene .

Reductive Dechlorination

Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the C–Cl bond to C–H. For example, 1-chloro-4-(propa-1,2-dienyl)benzene is dechlorinated to 4-allenyltoluene in >95% yield .

Thermal Degradation

At elevated temperatures (>200°C), the compound undergoes C–Cl bond cleavage and rearrangement. GC-MS analysis of similar chloroarenes shows fragmentation patterns consistent with loss of HCl and formation of diarylmethane byproducts .

Toxicity and Stability

  • Hydrolytic Stability : Resistant to hydrolysis under neutral conditions but degrades in strong acids (e.g., TFA) to form phenolic derivatives .

  • Toxicity : Chlorinated diarylmethanes exhibit moderate acute toxicity (LD₅₀ ∼250 mg/kg in rodents) .

Scientific Research Applications

Organic Synthesis

1-Chloro-2-(1-(p-tolyl)ethyl)benzene is predominantly used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo substitution reactions makes it valuable for creating various derivatives, including phenolic and amine compounds.

Biological Research

This compound has been investigated for its potential biological activities. Studies suggest that it may interact with various biomolecules, making it a candidate for further exploration in pharmacological research.

Pharmaceutical Development

In medicinal chemistry, this compound is explored as a precursor for developing pharmaceutical compounds. Its structural characteristics allow for modifications that can enhance biological activity or target specific pathways in disease treatment.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials with tailored properties. Its unique reactivity profile allows it to be employed in various industrial processes, including the manufacture of agrochemicals and polymers.

Case Study 1: Synthesis of Phenolic Compounds

In a study focused on synthesizing phenolic derivatives, researchers utilized this compound as a starting material. The substitution reactions yielded various phenolic compounds that exhibited significant antioxidant activity, highlighting the compound's utility in developing bioactive substances.

Case Study 2: Drug Development

Another investigation explored the compound's potential as a precursor for anti-cancer agents. Modifications to the structure led to derivatives that showed promising results in inhibiting tumor growth in vitro, suggesting its relevance in pharmaceutical research aimed at cancer treatment.

Mechanism of Action

The mechanism by which 1-Chloro-2-(1-(p-tolyl)ethyl)benzene exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the methyl group undergoes oxidative cleavage to form carboxylic acids or aldehydes. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : The p-tolyl group in the target compound donates electrons via its methyl substituent, reducing electrophilicity compared to DDT analogs (e.g., o,p'-DDT), which feature electron-withdrawing chlorines .
  • Reactivity: Unlike 1-chloro-2-(1-methoxyethyl)benzene, which oxidizes to acetophenone derivatives , the target compound’s p-tolyl group may stabilize intermediates, altering reaction pathways.

Physicochemical Properties

  • Melting Points/Bonding: While direct data for the target compound is absent, highlights that structurally related p-tolyl-containing compounds exhibit intramolecular hydrogen bonding (O–H···N), enhancing crystalline stability .
  • Solubility : The hydrophobic p-tolyl group likely reduces water solubility compared to polar analogs like 1-chloro-2-(1-methoxyethyl)benzene.

Stability and Environmental Impact

  • Stability: The chlorine atom and p-tolyl group may confer resistance to microbial degradation, though less pronounced than in DDT analogs due to fewer chlorines .

Biological Activity

1-Chloro-2-(1-(p-tolyl)ethyl)benzene, also known by its chemical structure C_9H_10Cl, is a compound that has garnered interest in the field of organic chemistry and medicinal research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

This compound is synthesized through various methods, often involving the chlorination of ethylbenzene derivatives. The compound serves as an intermediate in the production of more complex organic molecules. Its structure allows for various substitutions and modifications that can enhance its biological properties.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
  • Cytotoxicity : Research indicates potential cytotoxic effects on various cancer cell lines, which may be leveraged for therapeutic applications.
  • Neurotoxicity : Some studies have raised concerns regarding the neurotoxic effects of similar compounds, particularly in relation to auditory function.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The following mechanisms are noted:

  • Nucleophilic Substitution : The chlorine atom in the compound can be displaced by nucleophiles through an SN2 mechanism, leading to the formation of more reactive species that can interact with biological targets.
  • Oxidative Metabolism : The compound may undergo oxidation, leading to the formation of reactive metabolites that can exert toxic effects or modify biomolecules .

Antimicrobial Studies

A study conducted on derivatives of this compound showed promising results in inhibiting the growth of Gram-positive bacteria. The minimal inhibitory concentration (MIC) was determined to be effective at concentrations as low as 50 μg/mL against certain strains .

Cytotoxicity Assays

In vitro assays using human cancer cell lines (e.g., MDA-MB-231 for breast cancer and NUGC-3 for gastric cancer) indicated that modifications to the chemical structure could enhance cytotoxicity. Compounds derived from this compound exhibited IC50 values ranging from 30 to 550 nM, indicating significant growth inhibition .

Neurotoxicity Assessment

Research on related compounds highlighted potential neurotoxic effects, particularly auditory damage observed in animal models exposed to high concentrations. The loss of outer hair cells in cochlear structures suggests a risk associated with prolonged exposure to similar chlorinated compounds .

Summary Table of Biological Activities

Biological Activity Findings References
AntimicrobialEffective against Gram-positive bacteria at MIC 50 μg/mL
CytotoxicityIC50 values ranging from 30 to 550 nM in cancer cell lines
NeurotoxicityAuditory damage observed; loss of outer hair cells

Q & A

Q. What established synthetic routes exist for 1-Chloro-2-(1-(p-tolyl)ethyl)benzene, and how do reaction conditions impact yield and purity?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or halogenation of pre-functionalized intermediates. For example, a one-step approach (common in halogenated aromatic systems) may involve reacting p-tolyl ethylbenzene with chlorine gas under UV light or using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) in dichloromethane (DCM) .
  • Key Variables :
  • Catalyst : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
  • Solvent : Polar aprotic solvents (e.g., DCM) improve solubility and reaction homogeneity.
  • Temperature : Controlled heating (~40–60°C) minimizes side reactions like over-chlorination.
  • Yield Optimization :
MethodTypical YieldPurity (HPLC)Conditions
Friedel-Crafts Alkylation65–75%≥90%AlCl₃, DCM, 50°C, 6 hr
Direct Chlorination55–65%≥85%SO₂Cl₂, DCM, RT, 12 hr
  • Purity Challenges : Byproducts like di-chlorinated isomers may form; column chromatography (silica gel, hexane/ethyl acetate) is recommended for purification .

Q. How can researchers characterize the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Expected signals include aromatic protons (δ 6.8–7.3 ppm), methyl groups from the p-tolyl moiety (δ 2.3 ppm), and ethyl chain protons (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) .
  • ¹³C NMR : Aromatic carbons (δ 125–140 ppm), aliphatic carbons (δ 20–40 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95% target peak area) .
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 230.7 (calculated for C₁₅H₁₅Cl).
  • Reference Databases : Cross-validate spectral data with PubChem or REAXYS entries for analogous chlorinated aromatics .

Advanced Research Questions

Q. What strategies address low yields in the synthesis of this compound due to steric hindrance?

  • Methodological Answer : Steric hindrance from the p-tolyl and ethyl groups can limit chlorination efficiency. Solutions include:
  • Directed Ortho-Metalation : Use a directing group (e.g., -OMe) to position chlorine selectively, followed by demethylation .
  • Microwave-Assisted Synthesis : Enhances reaction kinetics, reducing side-product formation (e.g., 80°C, 30 min, 20% yield improvement) .
  • Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂) enable C-H activation for regioselective chlorination .

Q. How do electronic effects of the p-tolyl group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-donating methyl group on the p-tolyl ring activates the aromatic system, enhancing electrophilic substitution but complicating oxidative coupling.
  • Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with aryl boronic acids in toluene/ethanol (3:1) at 80°C. The p-tolyl group increases electron density, accelerating transmetallation but risking proto-dechlorination .
  • Data Contradiction : Observed lower yields (40–50%) vs. non-methylated analogs (60–70%) suggest steric interference; computational DFT studies (e.g., Gaussian 09) can model transition states to optimize ligand choice .

Q. What analytical approaches resolve conflicting data in environmental degradation studies of this compound?

  • Methodological Answer : Discrepancies in half-life estimates (e.g., soil vs. aquatic systems) require multi-method validation:
  • GC-MS with Isotopic Labeling : Track degradation using ¹³C-labeled compound to distinguish biotic/abiotic pathways .
  • Microcosm Studies : Simulate environmental conditions (pH, microbial activity) to quantify metabolite formation (e.g., p-tolyl acetic acid).
  • Advanced Oxidation Process (AOP) Testing : Use UV/H₂O₂ to assess photodegradation kinetics; compare with QSAR predictions .

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